3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
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Overview
Description
“3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole” is a chemical compound with the molecular formula C12H9N3O3S . It is a complex organic compound that belongs to the class of imidazothiazoles .
Molecular Structure Analysis
The molecular structure of “3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole” is characterized by an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring . The compound also features a 2-nitrophenyl group and a hydroxymethyl group attached to the imidazothiazole core .Physical And Chemical Properties Analysis
“3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole” is a solid at room temperature . It has a molecular weight of 275.29 . The compound is pale-yellow to yellow-brown in color .Scientific Research Applications
Antimycobacterial Agents
The imidazo[2,1-b]thiazole scaffold has been identified as a significant structure in the development of new antimycobacterial agents . Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The most active derivatives exhibit low micromolar inhibitory concentrations and selectivity towards Mtb over non-tuberculous mycobacteria, suggesting potential for further development as TB therapeutics.
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or small molecules for studying protein functions . Its unique structure can help in probing protein interactions and dynamics, which is crucial for understanding cellular processes and disease mechanisms.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been explored for their anticancer properties. They have been tested against various cancer cell lines, showing cytotoxic activities and the ability to induce apoptosis in cancer cells . This suggests that the compound could be a precursor for developing new anticancer drugs.
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets . These studies help in predicting the binding affinity and stability of the compound within the active site of enzymes or receptors, which is valuable for drug design and discovery.
Biochemical Research
In biochemical research, this compound is used for studying enzyme reactions and biochemical pathways . Its reactivity and interaction with various biochemicals can shed light on the mechanisms of enzyme function and the role of different biochemicals in the cell.
Pharmacological Studies
The compound’s derivatives are being studied for their pharmacological effects, including their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . Understanding these properties is essential for the development of new drugs, as it helps in predicting the compound’s behavior in the human body and its potential as a therapeutic agent.
Safety and Hazards
The safety data sheet for “3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIQRDFJNQECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649410 |
Source
|
Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925437-85-0 |
Source
|
Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925437-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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